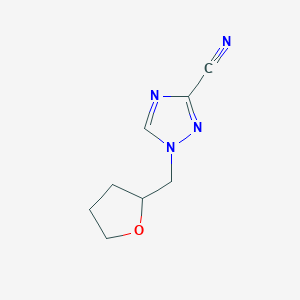
1-((Tetrahydrofuran-2-yl)methyl)-1h-1,2,4-triazole-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((Tetrahydrofuran-2-yl)methyl)-1h-1,2,4-triazole-3-carbonitrile is a chemical compound that features a tetrahydrofuran ring, a triazole ring, and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((Tetrahydrofuran-2-yl)methyl)-1h-1,2,4-triazole-3-carbonitrile typically involves the reaction of tetrahydrofuran derivatives with triazole precursors. One common method includes the ring opening of tetrahydrofuran to form intermediates, followed by condensation reactions with triazole derivatives . The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1-((Tetrahydrofuran-2-yl)methyl)-1h-1,2,4-triazole-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different functional groups.
Reduction: Reduction reactions can modify the nitrile group or other parts of the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols .
Scientific Research Applications
1-((Tetrahydrofuran-2-yl)methyl)-1h-1,2,4-triazole-3-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound can be utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 1-((Tetrahydrofuran-2-yl)methyl)-1h-1,2,4-triazole-3-carbonitrile involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, modulating their activity. The nitrile group may participate in hydrogen bonding or other interactions, influencing the compound’s biological effects. The pathways involved can vary depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
1-((Tetrahydrofuran-2-yl)methyl) methanesulfonate: Similar in structure but with a methanesulfonate group instead of a triazole ring.
1-Phenyl-3-((tetrahydrofuran-2-yl)methyl)thiourea: Contains a thiourea group instead of a triazole ring.
Uniqueness
1-((Tetrahydrofuran-2-yl)methyl)-1h-1,2,4-triazole-3-carbonitrile is unique due to the presence of both the triazole ring and the nitrile group, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development .
Properties
Molecular Formula |
C8H10N4O |
|---|---|
Molecular Weight |
178.19 g/mol |
IUPAC Name |
1-(oxolan-2-ylmethyl)-1,2,4-triazole-3-carbonitrile |
InChI |
InChI=1S/C8H10N4O/c9-4-8-10-6-12(11-8)5-7-2-1-3-13-7/h6-7H,1-3,5H2 |
InChI Key |
TWSSJIXQZLXCKG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)CN2C=NC(=N2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















